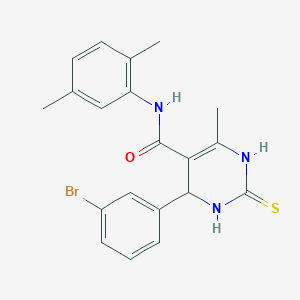

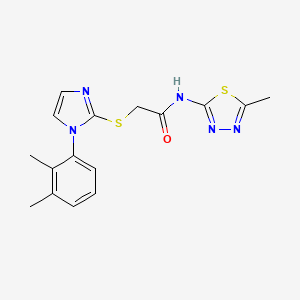

![molecular formula C17H14N4O2S B2937859 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034353-84-7](/img/structure/B2937859.png)

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a compound that belongs to a class of molecules known as benzo[d]thiazole-2-carboxamide derivatives . These compounds have been designed and synthesized for their potential as epidermal growth factor receptor (EGFR) inhibitors . EGFR is a type of tyrosine kinase that plays a significant role in cell life and is widely distributed in cells . It has been associated with the development, progression, aggressiveness, and metastasis of many solid tumors .

Synthesis Analysis

The synthesis of benzo[d]thiazole-2-carboxamide derivatives, including “this compound”, involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activities

Compounds derived from chalcones, exhibiting furan and pyrazole structures, have shown significant antimicrobial and anticancer activities. For instance, pyridine and thioamide derivatives synthesized from reactions involving furan and pyrazole compounds have demonstrated high cytotoxicity against the MCF-7 cell line, indicating their potential as anticancer agents. These findings suggest that compounds with furan and pyrazole moieties could be valuable in developing new therapeutic agents against various bacterial infections and cancer types (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018).

EGFR Inhibition for Cancer Therapy

A novel series of benzo[d]thiazole-2-carboxamide derivatives, designed as epidermal growth factor receptor (EGFR) inhibitors, have shown promising cytotoxic activities against cancer cell lines highly expressing EGFR. These findings underscore the potential of thiazole-carboxamide derivatives in targeting EGFR, a critical pathway in the proliferation of various cancers, thereby offering a pathway to develop new cancer therapies (Lan Zhang, Xin Deng, Chao Zhang, et al., 2017).

Design and Synthesis for Antibacterial Agents

Research on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has revealed a novel class of promising antibacterial agents. Specific compounds within this class have shown exceptional activity against Staphylococcus aureus and Bacillus subtilis, highlighting the significance of benzo[d]thiazole and pyrazol derivatives in developing new antibacterial therapies. These discoveries open avenues for further research into their mechanism of action and potential application in treating bacterial infections (M. Palkar, A. Patil, Girish Hampannavar, et al., 2017).

Synthesis and Reactivity

The synthesis and reactivity of compounds featuring furan and benzothiazole structures have been explored, leading to the development of various derivatives with potential biological activities. These synthetic pathways enable the creation of diverse compounds that can be further evaluated for their biological and pharmacological properties, contributing to the expansion of the chemical space in drug discovery (А. Aleksandrov, М. М. El’chaninov, 2017).

Mecanismo De Acción

Target of Action

The compound, also known as N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics and have been employed as medicines in a number of distinct disease areas . The compound is also a benzo[d]thiazole derivative, which has been evaluated for cytotoxicity against epidermal growth factor receptor (EGFR) high-expressed cancer cell lines . Therefore, the primary targets of this compound could be EGFR and other related receptors.

Mode of Action

Based on its structural components, it can be inferred that it might interact with its targets (like egfr) and induce changes that lead to its therapeutic effects . For instance, it might inhibit the activity of EGFR, thereby controlling the growth and division of cancer cells .

Biochemical Pathways

The compound, being a furan derivative, might affect various biochemical pathways. Furan-containing compounds are known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer . Therefore, the compound might affect the biochemical pathways related to these therapeutic areas.

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. If it acts as an EGFR inhibitor, it might control the growth and division of cancer cells, leading to a reduction in tumor size . If it affects other pathways, it might exhibit other therapeutic effects as mentioned above .

Propiedades

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c22-16(17-20-14-3-1-2-4-15(14)24-17)18-6-7-21-10-13(9-19-21)12-5-8-23-11-12/h1-5,8-11H,6-7H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGILEHJXADRTOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

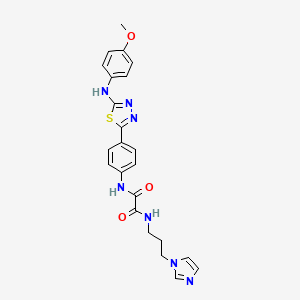

![methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate](/img/structure/B2937778.png)

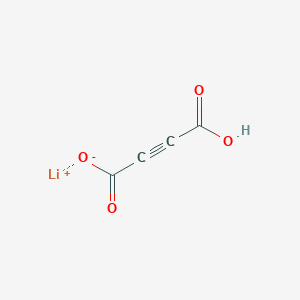

![Ethyl 4-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2937781.png)

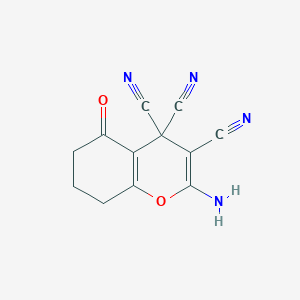

![N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2937783.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937784.png)

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2937786.png)

![N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2937799.png)